molecular formula C17H19N5O2 B2876558 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 326918-94-9

3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2876558
CAS No.: 326918-94-9
M. Wt: 325.372
InChI Key: DHYQUSWIOMVUNM-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: is a complex organic compound belonging to the class of purine derivatives This compound features a unique structure characterized by a pyrimido[2,1-f]purine core, which is a fused ring system combining pyrimidine and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically begins with commercially available purine derivatives.

    Stepwise Synthesis:

    Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 100°C, depending on the specific step, and reaction times varying from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of heterogeneous catalysts to improve yield and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    DNA Intercalation: Investigated for its ability to intercalate into DNA, affecting replication and transcription processes.

Medicine

    Anticancer Research: Explored for its cytotoxic effects on cancer cells, potentially leading to new chemotherapy agents.

    Antiviral Research: Evaluated for its activity against viral enzymes, offering potential as an antiviral drug.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.

    Agrochemicals: Investigated for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

    Structural Complexity: The unique combination of substituents and fused ring system sets it apart from simpler purine derivatives.

This detailed overview provides a comprehensive understanding of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-20-15(23)13-14(19(2)17(20)24)18-16-21(10-7-11-22(13)16)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQUSWIOMVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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